

physical and chemical properties of Atorvastatin Impurity F

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Atorvastatin Impurity F: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Atorvastatin Impurity F**, a known related substance of the widely prescribed cholesterol-lowering medication, Atorvastatin. The information compiled herein is intended to support research, development, and quality control activities within the pharmaceutical industry.

Chemical Identity and Physical Properties

Atorvastatin Impurity F, also known as Atorvastatin Diamino Impurity, is a process-related impurity that can arise during the synthesis of Atorvastatin.[1] Understanding its physicochemical characteristics is crucial for the development of effective analytical methods for its detection and quantification, ensuring the quality and safety of the final drug product.

Table 1: Chemical Identifiers and Names



Identifier	Value
Chemical Name	(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoic acid[2][3]
Synonyms	Atorvastatin Diamino Impurity, Atorvastatin Amide Acid, Atorvastatin Di-Amide Acid[2]
CAS Number	887196-24-9 (Free Acid)[2], 1105067-87-5 (Calcium Salt)[4]
Molecular Formula	C ₄₀ H ₄₈ FN ₃ O ₈ (Free Acid)[5]
Molecular Weight	717.82 g/mol (Free Acid)[5]

Table 2: Physical Properties

Property	Value
Appearance	White to off-white solid
Melting Point	Not explicitly available for the free acid. A related precursor melts at 165–167 °C.[6]
Boiling Point	934.8 ± 65.0 °C (Predicted)[5]
Density	1.28 ± 0.1 g/cm³ (Predicted)[5]
рКа	4.30 ± 0.10 (Predicted)[5]
Solubility	Slightly soluble in methanol and DMSO.[7]

Analytical Characterization

The structural elucidation and quantification of **Atorvastatin Impurity F** are typically achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation



High-Performance Liquid Chromatography (HPLC) is the primary method for separating **Atorvastatin Impurity F** from the active pharmaceutical ingredient (API) and other related substances.

Experimental Protocol: HPLC-UV Analysis

This protocol is a representative method based on literature for the analysis of Atorvastatin and its impurities.[8][9]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase column, such as a C8 or C18, with dimensions of 250 mm x 4.6 mm and a particle size of 5 μ m.
- Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a
 mixture of an aqueous buffer (e.g., ammonium acetate buffer at pH 5.0) and an organic
 solvent (e.g., acetonitrile and/or methanol).
- Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.
- Detection: UV detection at a wavelength of approximately 248 nm.[7]
- Sample Preparation: Dissolve a known quantity of the test sample in a suitable diluent, such as the mobile phase or a mixture of acetonitrile and water.
- Analysis: Inject the sample onto the HPLC system and record the chromatogram. The
 retention time of Atorvastatin Impurity F should be determined by comparison with a
 qualified reference standard.

Spectroscopic Characterization

Mass spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are essential for the structural confirmation of **Atorvastatin Impurity F**.

2.2.1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **Atorvastatin Impurity F** (free acid), the expected monoisotopic mass



would be approximately 717.34 g/mol.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure. While specific spectral data for Impurity F is not publicly available, the synthesis of a related precursor has been described with its NMR characterization.[10]

2.2.3. Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. It can be a rapid method to assess the presence of impurities if their characteristic absorption bands are known and do not overlap significantly with the API's spectrum.[11]

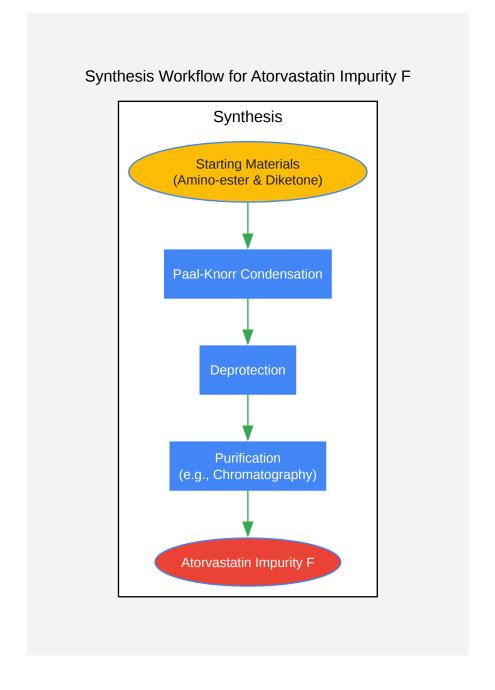
Synthesis and Isolation

The synthesis of **Atorvastatin Impurity F** has been described in the literature and typically involves the coupling of two molecules of an amino-functionalized side chain with the core pyrrole structure.[6][10] One reported synthesis involves a Paal-Knorr condensation of a diamino ester intermediate with a diketone, followed by deprotection to yield the final impurity. [10]

Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and analytical characterization of **Atorvastatin Impurity F**.

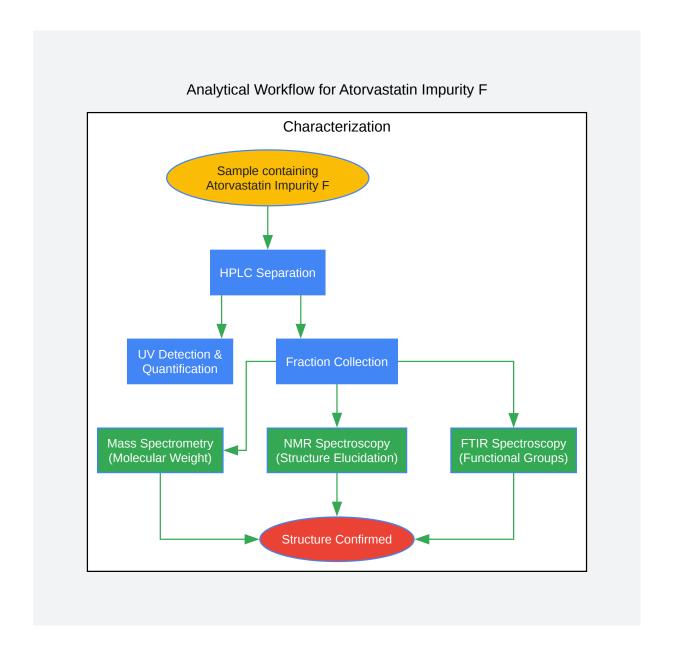




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Caption: A simplified workflow for the synthesis of **Atorvastatin Impurity F**.





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Caption: A general analytical workflow for the isolation and characterization of **Atorvastatin Impurity F**.

Conclusion

This technical guide summarizes the key physical and chemical properties of **Atorvastatin Impurity F** based on currently available information. The provided data and representative experimental protocols offer a valuable resource for scientists and professionals involved in the



development, manufacturing, and quality control of Atorvastatin. Further research to fully characterize this impurity and understand its potential biological impact is encouraged.

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